
3-(2-Hydroxyéthoxy)propanoate de tert-butyle
Vue d'ensemble
Description
Hydroxy-PEG1-(CH2)2-Boc est un linker à base de polyéthylène glycol utilisé dans la synthèse de molécules chimériques ciblant la protéolyse (PROTACs). Ce composé est caractérisé par sa capacité à relier deux ligands différents, l'un pour une ligase E3 ubiquitine et l'autre pour la protéine cible, facilitant la dégradation sélective des protéines cibles par le système ubiquitine-protéasome intracellulaire .
Applications De Recherche Scientifique
Hydroxy-PEG1-(CH2)2-Boc est largement utilisé en recherche scientifique, en particulier dans la synthèse des PROTACs. Ses applications incluent :
Chimie : Utilisé comme linker dans la synthèse de molécules complexes.
Biologie : Facilite l'étude des voies de dégradation des protéines.
Médecine : Utilisation potentielle dans les médicaments de thérapie ciblée.
Industrie : Employé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'Action
Le mécanisme d'action de Hydroxy-PEG1-(CH2)2-Boc implique son rôle de linker dans les PROTACs. Le composé relie deux ligands, l'un ciblant une ligase E3 ubiquitine et l'autre ciblant une protéine spécifique. Cette connexion facilite l'ubiquitination et la dégradation ultérieure de la protéine cible par le protéasome .
Mécanisme D'action
Target of Action
Tert-butyl 3-(2-hydroxyethoxy)propanoate is a unique chemical compound used in various research and development processes
Mode of Action
It’s known that the hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The compound is used as a reactant in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives for chemoselective aldehyde/ketone conjugation
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
It’s primarily used as a reactant in the laboratory research and development process and pharmaceutical and chemical production process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(2-hydroxyethoxy)propanoate. For instance, it should be stored away from fire sources and oxidizers, in a clean, dry place, away from high temperatures . The compound is also sensitive to acidic conditions, under which the t-butyl protected carboxyl group can be deprotected .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles
La synthèse de Hydroxy-PEG1-(CH2)2-Boc implique généralement la réaction de polyéthylène glycol avec des groupes protecteurs tert-butoxycarbonyl (Boc). Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'eau, avec des techniques ultrasoniques et de chauffage pour améliorer la solubilité .
Méthodes de Production Industrielle
La production industrielle de Hydroxy-PEG1-(CH2)2-Boc suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour assurer une pureté et un rendement élevés. Le composé est généralement stocké à basse température pour maintenir sa stabilité, les conditions de stockage variant de -20 °C à -80 °C selon la forme (pure ou en solution) .
Analyse Des Réactions Chimiques
Types de Réactions
Hydroxy-PEG1-(CH2)2-Boc subit diverses réactions chimiques, notamment :
Réactions de Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile.
Réactions de Déprotection : Le groupe protecteur Boc peut être éliminé en milieu acide pour libérer l'amine
Réactifs et Conditions Courants
Réactions de Substitution : Les réactifs courants incluent les halogénures d'alkyle et les bases.
Réactions de Déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé pour la déprotection Boc
Principaux Produits
Réactions de Substitution : Les principaux produits sont généralement des dérivés de polyéthylène glycol substitués.
Réactions de Déprotection : Le principal produit est la forme amine libre du composé
Comparaison Avec Des Composés Similaires
Hydroxy-PEG1-(CH2)2-Boc est unique en raison de sa structure et de sa fonctionnalité spécifiques en tant que linker PROTAC. Des composés similaires comprennent :
- Azido-PEG5-carbonate de succinimidyle
- Boc-NH-PEG11-C2-acide
- Hydroxy-PEG7-Boc
- Acide thiol-PEG3-phosphonique
Ces composés partagent des squelettes de polyéthylène glycol similaires, mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques .
Propriétés
IUPAC Name |
tert-butyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDITVZGWIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671802-00-9 | |
| Record name | tert-butyl 3-(2-hydroxyethoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

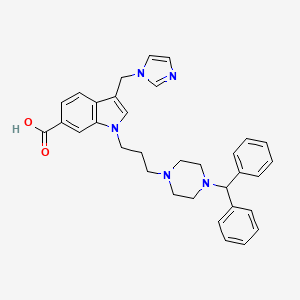


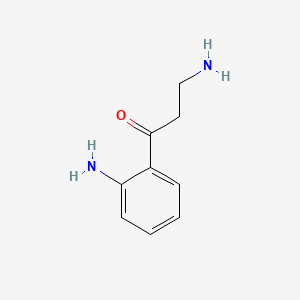

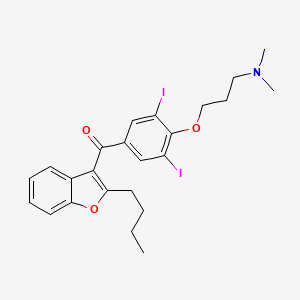
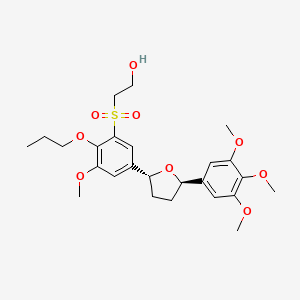
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
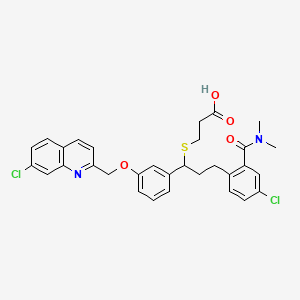
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
